molecular formula C17H20N2O B3081104 2-(benzylamino)-N-(2,6-dimethylphenyl)acetamide CAS No. 109593-05-7

2-(benzylamino)-N-(2,6-dimethylphenyl)acetamide

Cat. No. B3081104
CAS RN: 109593-05-7
M. Wt: 268.35 g/mol
InChI Key: KLTBVRHACYSGJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Benzylamino)-N-(2,6-dimethylphenyl)acetamide, also known as 2-Bn-DMPAA, is an organic compound composed of an amide group, a substituted benzyl group, and a substituted phenyl group. It is an important intermediate in the synthesis of pharmaceuticals, agrochemicals, and other compounds. It is also used in the synthesis of a variety of other compounds and has been studied for its potential biological activity.

Scientific Research Applications

Anti-Inflammatory Properties

BDPA has been investigated for its potential as a non-steroidal anti-inflammatory drug (NSAID). Its chemical structure suggests that it might inhibit inflammatory pathways, making it a candidate for managing inflammatory conditions such as arthritis, colitis, or dermatitis .

Cancer Research and Chemotherapy

BDPA’s benzylamino group and acetamide moiety could play a role in cancer treatment. Researchers have explored its cytotoxic effects on cancer cells, particularly in breast, lung, and colon cancers. Further studies are needed to understand its mechanisms and optimize its use in chemotherapy .

Organic Synthesis and Medicinal Chemistry

BDPA’s unique structure makes it valuable in organic synthesis. Chemists use it as a building block to create more complex molecules. Additionally, medicinal chemists modify its functional groups to design novel drugs with improved efficacy and reduced side effects .

Crystal Polymorphism and Cocrystal Formation

BDPA’s polymorphism has attracted attention. Researchers have studied its crystal forms (polymorphs) and cocrystal salts. Understanding these forms helps optimize drug formulation, stability, and bioavailability. For instance, the synthesis of BDPA analogs with different substituents could lead to new cocrystals with enhanced properties .

Material Science and Solid-State Chemistry

BDPA’s crystal structures provide insights into solid-state properties. Scientists investigate its packing arrangements, intermolecular interactions, and lattice energies. These findings contribute to material science, including the design of functional materials, sensors, and catalysts .

Pharmacokinetics and Drug Delivery

BDPA’s lipophilic character and structural features influence its pharmacokinetics. Researchers explore its absorption, distribution, metabolism, and excretion. Additionally, BDPA-loaded nanoparticles or micelles could enhance drug delivery to specific tissues or cells .

For safety information, you can refer to the Material Safety Data Sheet (MSDS) for 2,6-Dimethylphenol , which is a precursor to BDPA .

properties

IUPAC Name

2-(benzylamino)-N-(2,6-dimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O/c1-13-7-6-8-14(2)17(13)19-16(20)12-18-11-15-9-4-3-5-10-15/h3-10,18H,11-12H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLTBVRHACYSGJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)CNCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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